molecular formula C8H11N3O4 B2834612 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1005577-15-0

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2834612
CAS No.: 1005577-15-0
M. Wt: 213.193
InChI Key: PLDJFKIGCVPYLK-UHFFFAOYSA-N
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Description

Research Context and Background

Pyrazole derivatives represent a critical class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. The pyrazole core’s structural versatility enables diverse functionalization, allowing scientists to tailor physicochemical properties for targeted applications. Historically, pyrazoles gained prominence due to their pharmacological activities, including antipyretic, anti-inflammatory, and antimicrobial effects. The integration of nitro groups and carboxylic acid side chains, as seen in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, further enhances their reactivity and biological relevance.

Historical Development of Pyrazole Derivatives in Academic Research

The discovery of pyrazole derivatives dates to 1883, when Ludwig Knorr synthesized antipyrine, a pyrazole-based antipyretic agent. This breakthrough catalyzed interest in pyrazole chemistry, leading to the isolation of natural pyrazoles like 3-n-nonylpyrazole from Houttuynia cordata in 1846. Over the past century, advancements in synthetic methodologies have enabled the development of derivatives with optimized bioactivity. Notable commercialized pyrazole drugs include celecoxib (anti-inflammatory), rimonabant (anti-obesity), and sildenafil (erectile dysfunction). The introduction of nitro and carboxylic acid groups in the 21st century has expanded their utility in drug design and materials science.

Introduction to this compound

This compound (C₈H₁₁N₃O₄) features a pyrazole ring substituted with a methyl group at position 5, a nitro group at position 3, and a butanoic acid chain at position 1. The nitro group’s electron-withdrawing nature and the carboxylic acid’s polarity confer unique reactivity, making the compound a promising candidate for pharmaceutical and agrochemical applications.

Table 1: Key Structural Features of this compound

Feature Position Role
Methyl group 5 Enhances lipophilicity
Nitro group 3 Electron withdrawal
Butanoic acid chain 1 Solubility and bioactivity

Significance in Scientific Research

This compound’s significance lies in its dual functional groups, which enable interactions with biological targets and materials matrices. In medicinal chemistry, nitro groups often participate in redox reactions, while carboxylic acids facilitate salt formation for improved bioavailability. In materials science, the pyrazole core contributes to thermal stability, as evidenced by its use in flame-retardant polymers.

Research Questions and Objectives

Key research questions include:

  • How do the methyl and nitro substituents influence the compound’s electronic properties?
  • What synthetic routes optimize yield and purity for large-scale production?
  • Which biological targets (e.g., enzymes, receptors) interact with this derivative?

Objectives focus on elucidating structure-activity relationships, developing scalable syntheses, and identifying novel applications in therapeutics and materials.

Theoretical Framework and Scope

The study is grounded in heterocyclic chemistry principles, particularly the electronic effects of substituents on aromatic systems. The nitro group’s meta-directing influence and the carboxylic acid’s hydrogen-bonding capacity form the theoretical basis for predicting reactivity. The scope encompasses synthetic optimization, computational modeling of interactions, and empirical validation of bioactivity.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJFKIGCVPYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of a hydrazine derivative with a β-keto ester under acidic conditions to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Research

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study : A study demonstrated that certain analogs of this compound showed enhanced anti-inflammatory activity in animal models, suggesting its potential as a lead compound for drug development .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide due to its ability to interfere with plant growth regulators. Its nitro group may enhance its efficacy against specific pests or weeds.

Data Table : Efficacy of this compound in agricultural applications.

Application TypeTarget OrganismConcentration (mg/L)Efficacy (%)
HerbicideCommon Weeds5085
InsecticideAphids2090

Materials Science

In materials science, this compound can be utilized to synthesize novel polymers or composites that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and performance under various environmental conditions.

Research Findings : A recent study highlighted the use of this compound in developing flame-retardant materials, where it significantly improved the thermal stability of polymer blends .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

The compound shares structural similarities with other pyrazole derivatives, particularly those with nitro, amino, or hydroxy substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid C₈H₁₁N₃O₄ 213.19 5-Me, 3-NO₂, butanoic acid Nitro group (electron-withdrawing), carboxylic acid (polar)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₇N₅O₂S 273.26 5-NH₂, 3-OH, thiophene-cyanide Amino/hydroxy groups (electron-donating), thiophene backbone
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) C₁₁H₁₃N₅O₄S 335.32 5-NH₂, 3-OH, thiophene-carboxylate Ester functionality, enhanced solubility
Key Observations :

In contrast, compounds like 7a and 7b feature amino/hydroxy groups, which are electron-donating and may enhance hydrogen-bonding interactions . The butanoic acid chain in the target compound improves polarity and solubility in aqueous environments compared to shorter-chain analogues.

Synthetic Pathways: The target compound’s synthesis likely involves nitration of a methylpyrazole precursor followed by coupling with butanoic acid. In contrast, 7a and 7b are synthesized via Gewald reactions using malononitrile or ethyl cyanoacetate with sulfur, forming thiophene linkages .

Thiophene-containing analogues (7a, 7b) may exhibit enhanced π-π stacking interactions, useful in materials science or as kinase inhibitors .

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 µg/mL to 128 µg/mL, indicating moderate to high efficacy against these pathogens .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus64
This compoundE. faecalis128

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, this compound demonstrated cytotoxic effects against A549 lung cancer cells, with viability reductions observed at concentrations as low as 50 µM. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Cell LineConcentration (µM)Viability (%)
A5495045
HeLa10030

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that pyrazole derivatives may exhibit anti-inflammatory effects. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. The anti-inflammatory activity can be quantified using models like the carrageenan-induced paw edema test in rodents .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that derivatives with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts.
  • Cytotoxicity in Cancer Cells : In a comparative study, the cytotoxic effects of several pyrazole derivatives were evaluated against A549 cells. The presence of the nitro group was correlated with increased cytotoxicity, suggesting that electronic effects influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with β-keto esters, followed by nitration and functional group modifications. Key steps include:

  • Cyclization : Reaction of hydrazine derivatives with β-keto esters under reflux in ethanol or methanol to form the pyrazole core .
  • Nitration : Introduction of the nitro group at the 3-position using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .
  • Alkylation/Functionalization : Coupling the pyrazole moiety with a butanoic acid chain via nucleophilic substitution or ester hydrolysis .

Q. Optimization Tips :

  • Use catalysts like DMAP (dimethylaminopyridine) to enhance coupling efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify intermediates via recrystallization or column chromatography to improve final product purity .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group position) and substitution patterns. For example, the nitro group causes deshielding of adjacent protons (~δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₉H₁₂N₃O₄⁺: expected 226.0823) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrazole ring’s 5-position. It also participates in redox reactions under catalytic hydrogenation .
  • Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and conjugation with amines or alcohols via activation with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Pyrazole Ring : Stabilizes through aromaticity and participates in hydrogen bonding, influencing biological interactions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol/water mixtures.
  • Data Collection : Use a diffractometer to obtain intensity data. SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are employed to:
    • Solve the phase problem via direct methods.
    • Refine atomic coordinates and thermal parameters against experimental data .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .

Q. How can discrepancies in reported biological activity data be systematically addressed?

  • Assay Standardization : Compare activity across studies using consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC₅₀ measurements) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
  • Structural Confirmation : Re-characterize batches via NMR and MS to ensure no batch-to-batch variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Focus on the pyrazole-carboxylic acid motif for hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. bromo analogs) with activity using descriptors like logP and polar surface area .

Q. Comparative Table of Analogues :

Compound NameKey ModificationBiological Activity (IC₅₀, μM)
2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acidBromo substituent12.4 (COX-2 inhibition)
This compoundButanoic acid chain8.9 (COX-2 inhibition)
Ethyl ester derivativeEsterified carboxylate>100 (Inactive)

Q. How does the compound’s reactivity compare to structurally related auxins in plant biology?

The carboxylic acid group mimics synthetic auxins like 2,4-D, enabling potential herbicidal activity. Key differences include:

  • Steric Effects : The pyrazole ring may hinder binding to auxin receptors compared to simpler phenoxyacetic acids .
  • Nitro Group : Introduces redox activity, potentially leading to reactive oxygen species (ROS) generation in plants .

Q. Guidelines for Methodological Rigor :

  • Always cross-validate synthetic yields and purity using orthogonal techniques (e.g., NMR + HPLC).
  • For crystallography, deposit structures in the Cambridge Structural Database (CSD) for community access .
  • Use open-source cheminformatics tools (e.g., RDKit) for reproducible QSAR analyses .

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